molecular formula C18H26N4O3 B3991271 1-{4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE

1-{4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE

Cat. No.: B3991271
M. Wt: 346.4 g/mol
InChI Key: WYGQSZJKQLNWFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE is a complex organic compound with the molecular formula C16H22N4O3. This compound is characterized by the presence of a cyclopropylamino group, a nitrophenyl group, and a piperazine ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-{4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE involves multiple steps, typically starting with the preparation of the cyclopropylamino and nitrophenyl intermediates. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and cyclization, to form the final product. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-{4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropylamino group is known to interact with active sites of enzymes, while the nitrophenyl group can participate in electron transfer reactions. These interactions lead to the modulation of biological pathways and physiological effects .

Comparison with Similar Compounds

Similar compounds include:

1-{4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c1-18(2,3)17(23)21-10-8-20(9-11-21)14-6-7-16(22(24)25)15(12-14)19-13-4-5-13/h6-7,12-13,19H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGQSZJKQLNWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE

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